molecular formula C15H16N2OS B178375 2-(Benzylthio)-N,N-dimethylnicotinamide CAS No. 112006-57-2

2-(Benzylthio)-N,N-dimethylnicotinamide

Cat. No.: B178375
CAS No.: 112006-57-2
M. Wt: 272.4 g/mol
InChI Key: MPGOCEUHZWEFJX-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N,N-dimethylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a benzylthio group attached to the nitrogen atom of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-N,N-dimethylnicotinamide typically involves the reaction of nicotinamide with benzylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-N,N-dimethylnicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as nicotinamide adenine dinucleotide phosphate oxidase, which plays a role in oxidative stress and cancer cell proliferation. The benzylthio group is crucial for its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)benzothiazole
  • 2-(Benzylthio)benzoxazole
  • 2-(Benzylthio)imidazole

Uniqueness

2-(Benzylthio)-N,N-dimethylnicotinamide is unique due to its specific structure, which combines the nicotinamide ring with a benzylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-17(2)15(18)13-9-6-10-16-14(13)19-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGOCEUHZWEFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454767
Record name 2-(Benzylthio)-N,N-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112006-57-2
Record name 2-(Benzylthio)-N,N-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.0 g (223 mmol) of potassium t-butoxide in 100 ml of dimethylformamide was cooled to 0° C. and 22 ml (186 mmol) of benzyl mercaptan added dropwise at 0° C. After addition was complete, the reaction mixture was allowed to warm to 25° C. and stirred at this temperature for 15 minutes. The reaction mixture was then re-cooled to 0° C. and 34.0 g (186 mmol) of N,N-dimethyl-2-(chloro)-3-pyridinecarboxamide added in one portion. After an exotherm to 50° C., the mixture was heated at 80° C. for 1.5 hour. The mixture was cooled, poured into 100 ml of water and extracted with ether. The combined organic extracts were washed twice with water, then brine and dried over sodium sulfate. Concentration gave 19.2 g of a viscous yellow oil. IR (Nujol) 1640 (CONMe2) cm-1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzylthio)-N,N-dimethylnicotinamide
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2-(Benzylthio)-N,N-dimethylnicotinamide

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